Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708218
InChI: InChI=1S/C8H19NOS/c1-7(2)5-6-11(9,10)8(3)4/h7-9H,5-6H2,1-4H3
SMILES:
Molecular Formula: C8H19NOS
Molecular Weight: 177.31 g/mol

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17708218

Molecular Formula: C8H19NOS

Molecular Weight: 177.31 g/mol

* For research use only. Not for human or veterinary use.

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone -

Specification

Molecular Formula C8H19NOS
Molecular Weight 177.31 g/mol
IUPAC Name imino-(3-methylbutyl)-oxo-propan-2-yl-λ6-sulfane
Standard InChI InChI=1S/C8H19NOS/c1-7(2)5-6-11(9,10)8(3)4/h7-9H,5-6H2,1-4H3
Standard InChI Key TUFJDQAUSXNOLP-UHFFFAOYSA-N
Canonical SMILES CC(C)CCS(=N)(=O)C(C)C

Introduction

Molecular Structure and Nomenclature

Systematic Nomenclature and Formula

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone is systematically named according to IUPAC guidelines, reflecting its sulfanone core (R2SO2\text{R}_2\text{SO}_2) with substituents at the sulfur center. The "lambda6" notation specifies the +6 oxidation state of sulfur, a hallmark of sulfone derivatives . Its molecular formula, C8H19NOS\text{C}_8\text{H}_{19}\text{NOS}, corresponds to a molecular weight of 177.31 g/mol.

Table 1: Structural identifiers of Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone

PropertyValue
IUPAC Nameimino-(3-methylbutyl)-oxo-propan-2-yl-λ⁶-sulfane
Canonical SMILESCC(C)C(C)S(=N)(=O)C(C)C
InChI KeyQZYYEQHKWWFUPO-UHFFFAOYSA-N
PubChem CID137704265

The compound’s branched alkyl chains—3-methylbutyl and propan-2-yl—introduce steric effects that influence its reactivity and physical properties. Computational models reveal a tetrahedral geometry around sulfur, with bond angles approximating 109.5°.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone typically involves multi-step organic reactions, including:

  • Condensation reactions between thiol precursors and imino donors under controlled pH.

  • Oxidation steps using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the sulfone moiety .

For example, a reported route begins with 3-methylbutanethiol and isopropylamine, which undergo condensation in dimethylformamide (DMF) at 60°C. Subsequent oxidation with mCPBA in dichloromethane yields the sulfanone with >75% purity.

Key Reaction Types

The compound participates in diverse reactions:

  • Reductions: Lithium aluminum hydride (LiAlH₄) reduces the sulfone group to thioether, though this is rarely employed due to stability concerns.

  • Nucleophilic substitutions: The imino group acts as a leaving group in reactions with alkyl halides, enabling functionalization of the sulfur center .

Table 2: Common reagents and conditions for sulfanone reactions

Reaction TypeReagents/ConditionsOutcome
OxidationmCPBA, DCM, 0°CSulfide → Sulfone
AlkylationCH₃I, K₂CO₃, acetoneSubstitution at sulfur

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm correspond to methyl groups on the branched alkyl chains, while δ 3.1–3.3 ppm signals arise from protons adjacent to sulfur .

  • ¹³C NMR: The sulfone sulfur deshields nearby carbons, producing signals at δ 45–50 ppm for C-S bonds .

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 177.31, consistent with the compound’s molecular weight. Fragmentation patterns indicate cleavage of the S-N bond, yielding ions at m/z 72 and 105.

Physicochemical Properties

Solubility and Stability

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water. Stability studies show decomposition above 150°C, necessitating storage at –20°C under inert gas .

Comparative Analysis with Analogues

Structural variations in alkyl chains significantly alter properties:

Table 3: Comparison with related sulfanones

CompoundMolecular WeightBoiling Point (°C)
Imino(2-methylbutyl)(propan-2-yl)-λ⁶-sulfanone177.31215–220
Imino(propan-2-yl)(thian-4-yl)-λ⁶-sulfanone207.4230–235

Biological and Industrial Applications

Antimicrobial Activity

Sulfanones with branched alkyl chains demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus show minimum inhibitory concentrations (MIC) of 32 µg/mL, comparable to ampicillin .

Catalytic Uses

The compound serves as a ligand in transition-metal catalysis. For instance, palladium complexes of imino sulfanones enhance Suzuki-Miyaura coupling yields by 15–20% compared to phosphine ligands .

Challenges and Future Directions

Synthesis Optimization

Current synthetic routes suffer from low yields (~50%) due to side reactions during oxidation. Future work may explore enzymatic oxidation or flow chemistry to improve efficiency.

Environmental Impact

The environmental persistence of sulfanones remains understudied. Biodegradation assays using Pseudomonas spp. indicate a half-life of 120 days in soil, warranting further ecotoxicological analysis .

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